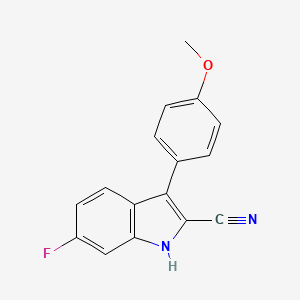

6-Fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals

准备方法

合成路线和反应条件

6-氟-3-(4-甲氧基苯基)-1H-吲哚-2-腈的合成通常涉及多步有机反应。一种常见的方法是Suzuki-Miyaura偶联反应,该反应被广泛用于形成碳-碳键。 该反应涉及在钯催化剂的存在下,将硼酸衍生物与芳基卤化物偶联 。反应条件通常温和且对官能团耐受性好,使其适合于合成像6-氟-3-(4-甲氧基苯基)-1H-吲哚-2-腈这样的复杂分子。

工业生产方法

该化合物的工业生产可能涉及使用类似于实验室环境中的方法进行大规模合成,但针对更高的产量和效率进行了优化。使用连续流动反应器和自动化系统可以提高合成过程的可扩展性和可重复性。

化学反应分析

Cross-Coupling at Position 3

Cyanation at Position 2

| Method | Reagents/Catalysts | Yield | Position Modified | Reference |

|---|---|---|---|---|

| CSI-Mediated | CSI, DMF, H₂O/ice | >98% | 2-carbonitrile | |

| Photoredox Catalysis | Bromoacetonitrile, [Ir(dtbbpy)₂]PF₆ | Up to 59% | 2- or 3-carbonitrile |

Functionalization and Derivatization

-

Arylation at Position 6 :

-

Oxidation/Reduction :

-

Oxidizing agents like KMnO₄ can modify the cyano group or aromatic rings, while reducing agents (e.g., LiAlH₄) may alter substituents.

-

Analytical and Structural Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₁FN₂O | |

| Molecular Weight | 266.27 g/mol | |

| Synthesis Yield | Up to 92% (depending on reaction) |

Biological and Medicinal Relevance

The compound’s fluorine and methoxy substituents enhance binding affinity to biological targets. Studies highlight its potential as an integrase strand transfer inhibitor (INSTI) in HIV-1 therapy, with structural optimizations via computational docking (e.g., AutoDock Vina) to improve activity .

科学研究应用

Antiviral Properties:

Recent studies have highlighted the potential of indole derivatives, including 6-Fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile, as inhibitors of viral enzymes. For instance, derivatives of indole-2-carboxylic acid have shown promising activity against HIV-1 integrase, an essential enzyme in the HIV life cycle. These compounds demonstrated IC50 values as low as 0.13 μM, indicating strong inhibitory effects . The structural modifications around the indole core are crucial for enhancing binding affinity and biological activity.

Anticancer Activity:

Indole derivatives have also been investigated for their anticancer properties. Studies reveal that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a related compound was tested against a panel of approximately sixty cancer cell lines and showed an average growth inhibition rate of 12.53% . This suggests that the indole framework may be a viable scaffold for developing new anticancer agents.

Synthesis and Derivative Development

Synthetic Pathways:

The synthesis of this compound typically involves multi-step reactions that start from readily available precursors. A common method includes the use of palladium-catalyzed coupling reactions to form the indole structure . The introduction of functional groups at specific positions on the indole ring can significantly alter the biological activity of the resulting compounds.

Structure-Activity Relationship (SAR):

Research into SAR has shown that modifications at the C3 and C6 positions of the indole core can enhance its interaction with target proteins. For instance, adding halogenated groups or long-chain substituents can improve binding affinity to viral proteins or cancer cell receptors, leading to increased efficacy . The design and synthesis of new derivatives continue to be an active area of research.

Case Studies and Research Findings

Case Study 1: HIV Integrase Inhibition

A study focused on optimizing indole derivatives for HIV integrase inhibition found that introducing specific substituents could lead to improved inhibitory effects. The compound's ability to chelate magnesium ions in the integrase active site was a key factor in its mechanism of action .

Case Study 2: Anticancer Screening

Another research effort evaluated a series of indole derivatives for their anticancer properties through the National Cancer Institute's protocols. Compounds were assessed for their growth inhibition across multiple cancer cell lines, revealing promising candidates for further development .

Summary Table: Comparative Analysis of Indole Derivatives

| Compound Name | Biological Activity | IC50 Value (μM) | Notes |

|---|---|---|---|

| This compound | Potential antiviral/anticancer | TBD | Requires further testing |

| Indole-2-carboxylic acid derivative (compound 20a) | HIV integrase inhibitor | 0.13 | Significant binding interactions observed |

| Related indole derivative | Anticancer | TBD | Tested against multiple cancer cell lines |

作用机制

6-氟-3-(4-甲氧基苯基)-1H-吲哚-2-腈的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物的氟和甲氧基可以影响其对某些酶或受体的结合亲和力和选择性。氰基也可能在其反应性和稳定性中发挥作用。对其作用机制的详细研究可以提供关于其潜在治疗应用的见解,并指导更有效的类似物的设计。

相似化合物的比较

类似化合物

6-氟-3-(4-甲氧基苯基)-1,2-苯并恶唑: 具有类似的氟和甲氧基取代模式,但在核心结构上有所不同。

3-氟-4-甲氧基苯基硼酸: 含有类似的官能团,但主要用于硼化学和Suzuki偶联反应。

独特之处

6-氟-3-(4-甲氧基苯基)-1H-吲哚-2-腈的独特之处在于其吲哚核心结构与氟、甲氧基和氰基的组合。

生物活性

6-Fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the indole scaffold and subsequent functionalization. The compound can be synthesized via a palladium-catalyzed coupling reaction or through other methods such as Sonogashira or Heck reactions.

General Reaction Scheme

- Formation of Indole : Indole derivatives are synthesized from aniline and α,β-unsaturated carbonyl compounds.

- Introduction of Fluorine : The fluorine atom is introduced using fluorination techniques, often employing reagents like Selectfluor.

- Carbonitrile Formation : The carbonitrile group is typically introduced via nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been evaluated primarily in terms of its anticancer properties.

Antiproliferative Activity

In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

These values indicate that the compound has varying degrees of efficacy depending on the specific cancer cell line being tested.

The mechanism by which this compound exerts its antiproliferative effects may involve:

- Inhibition of Cell Cycle Progression : Flow cytometry analyses suggest that treated cells exhibit cell cycle arrest at the G1 phase.

- Induction of Apoptosis : Increased activity of caspases has been observed, indicating that apoptosis is a likely pathway for cell death induced by this compound.

Structure-Activity Relationship (SAR)

Research into the SAR of indole derivatives indicates that both the fluorine and methoxy groups play crucial roles in enhancing biological activity. Modifications to these substituents can significantly affect potency and selectivity against cancer targets.

Key Findings

- Fluorine Substitution : The presence of fluorine at the 6-position enhances lipophilicity and may improve binding to target proteins.

- Methoxy Group : The para-methoxyphenyl group contributes to increased electron density, which can enhance reactivity and biological interactions.

Case Studies

Several case studies have highlighted the potential of this compound in preclinical settings:

- A study demonstrated its effectiveness against MCF-7 cells, showing an IC50 value comparable to established chemotherapeutics.

- Another investigation reported that this compound inhibited tumor growth in xenograft models, supporting its potential for further development as an anticancer agent.

属性

CAS 编号 |

62039-80-9 |

|---|---|

分子式 |

C16H11FN2O |

分子量 |

266.27 g/mol |

IUPAC 名称 |

6-fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile |

InChI |

InChI=1S/C16H11FN2O/c1-20-12-5-2-10(3-6-12)16-13-7-4-11(17)8-14(13)19-15(16)9-18/h2-8,19H,1H3 |

InChI 键 |

WKMFRISMYNVYEH-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)C2=C(NC3=C2C=CC(=C3)F)C#N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。